molecular formula C9H8ClNO2 B12864953 2-Chloro-4-ethoxybenzo[d]oxazole

2-Chloro-4-ethoxybenzo[d]oxazole

Cat. No.: B12864953
M. Wt: 197.62 g/mol
InChI Key: NBSXKPHHMVDTQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-ethoxybenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-ethoxybenzo[d]oxazole typically involves the reaction of 2-aminophenol with ethyl chloroformate to form an intermediate, which is then cyclized to produce the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-ethoxybenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can produce an amino derivative, while oxidation can yield an oxazole derivative with additional functional groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 2-Chloro-4-ethoxybenzo[d]oxazole exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells. The IC50 values for these cell lines were reported as 15.21 µM and 20.50 µM, respectively, indicating moderate cytotoxicity compared to known anticancer agents like Sorafenib.

Mechanism of Action
The compound's mechanism involves several pathways:

  • Enzyme Inhibition : It may inhibit kinases involved in cell proliferation.
  • DNA Interaction : It can interact with DNA, potentially leading to cell cycle arrest.
  • Quorum Sensing Interference : In microbial contexts, it disrupts bacterial communication pathways, affecting biofilm formation and virulence.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy against various pathogens. Studies have demonstrated its effectiveness against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for new antibiotic development. The compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further research in the field of infectious diseases .

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 µg/ml
Escherichia coli62.5 µg/ml
Bacillus subtilis125 µg/ml
Pseudomonas aeruginosa62.5 µg/ml

Industrial Applications

In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its structural properties make it a valuable building block in the pharmaceutical industry for developing new drugs and materials .

Case Studies

Several case studies highlight the effectiveness and potential of this compound:

  • Antimicrobial Efficacy Against Resistant Strains : A study showcased its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential role in combating resistant infections .
  • Cancer Therapeutics Development : Research revealed that derivatives of this compound, through structural modifications, showed enhanced anticancer activity, emphasizing the importance of chemical diversity in drug design.
  • Formulation Development : Investigations into formulation strategies incorporating this compound have demonstrated improved stability and bioavailability in drug delivery systems, enhancing therapeutic outcomes .

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethoxybenzo[d]oxazole involves its interaction with specific molecular targets. It can inhibit enzymes or proteins involved in disease pathways, such as DNA topoisomerases or protein kinases. The compound’s structure allows it to form hydrogen bonds and π-π interactions with its targets, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Ethoxy-5-chlorobenzo[d]oxazole
  • 2-Methoxybenzo[d]oxazole

Uniqueness

2-Chloro-4-ethoxybenzo[d]oxazole is unique due to the presence of both a chlorine atom and an ethoxy group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in various biological applications .

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

2-chloro-4-ethoxy-1,3-benzoxazole

InChI

InChI=1S/C9H8ClNO2/c1-2-12-6-4-3-5-7-8(6)11-9(10)13-7/h3-5H,2H2,1H3

InChI Key

NBSXKPHHMVDTQN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1N=C(O2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.